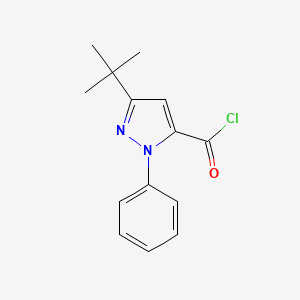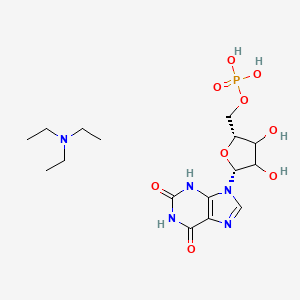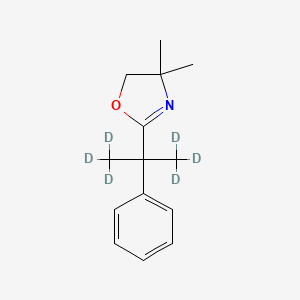
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is a derivative of Docetaxel, which is a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel involves multiple steps, starting from Docetaxel. The synthetic route typically includes the protection of hydroxyl groups, selective acylation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying cell division.
Medicine: Exploring its potential as a chemotherapeutic agent and understanding its interactions with other drugs.
Industry: Developing new formulations and delivery methods for Docetaxel derivatives
Mécanisme D'action
The mechanism of action of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is similar to that of Docetaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This leads to the stabilization of microtubules, which disrupts the normal process of cell division, ultimately leading to cell death. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other Docetaxel derivatives. Similar compounds include:
Docetaxel: The parent compound used in cancer treatment.
Paclitaxel: Another widely used chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their clinical applications and effectiveness.
Propriétés
Formule moléculaire |
C58H72N2O18 |
|---|---|
Poids moléculaire |
1085.2 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,46(64)44(71-12)39(31)55(58,9)10)37(28-38-57(45,30-72-38)76-32(2)61)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58+/m0/s1 |
Clé InChI |
TXIPHSRCPRFHTI-JVHVIAPCSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


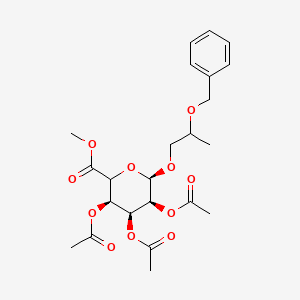






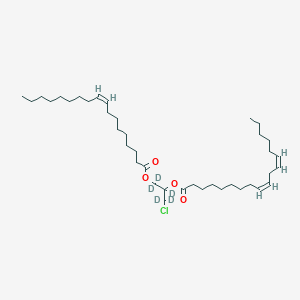

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
